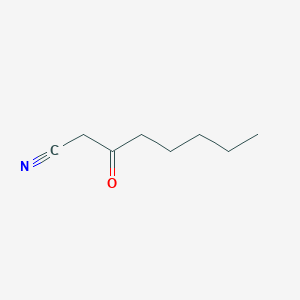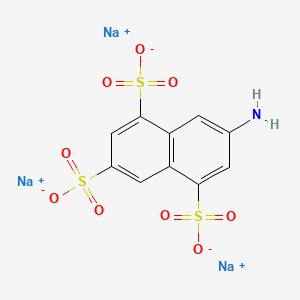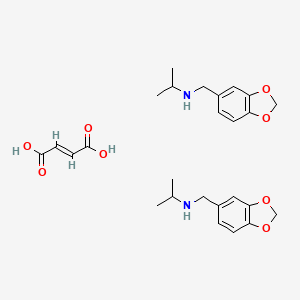
N-Isopropyl-piperonylamine fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isopropyl-piperonylamine fumarate is a chemical compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-piperonylamine fumarate typically involves the reaction of piperonylamine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and may require the use of a catalyst to facilitate the process. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction conditions and optimizing the production process .
化学反応の分析
Types of Reactions
N-Isopropyl-piperonylamine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
N-Isopropyl-piperonylamine fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Isopropyl-piperonylamine fumarate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the context of its application and the specific biological system being studied .
類似化合物との比較
Similar Compounds
N-Isopropyl-N-methyltryptaminium fumarate: Known for its psychoactive properties.
5-Methoxy-N-methyl-N-isopropyltryptamine: A compound with similar structural features and pharmacological effects.
Uniqueness
N-Isopropyl-piperonylamine fumarate stands out due to its unique combination of structural elements, which confer specific chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research .
特性
CAS番号 |
72156-41-3 |
|---|---|
分子式 |
C26H34N2O8 |
分子量 |
502.6 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C11H15NO2.C4H4O4/c2*1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;5-3(6)1-2-4(7)8/h2*3-5,8,12H,6-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChIキー |
ISKDFSQJJYLYCI-WXXKFALUSA-N |
異性体SMILES |
CC(C)NCC1=CC2=C(C=C1)OCO2.CC(C)NCC1=CC2=C(C=C1)OCO2.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(C)NCC1=CC2=C(C=C1)OCO2.CC(C)NCC1=CC2=C(C=C1)OCO2.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



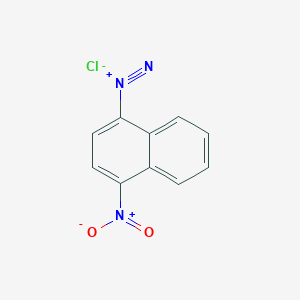
![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
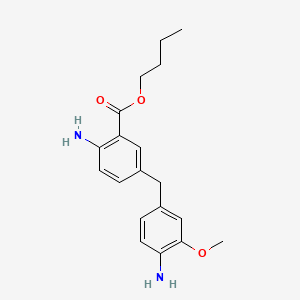
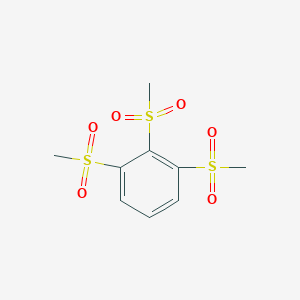

![N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide](/img/structure/B14469423.png)
![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)

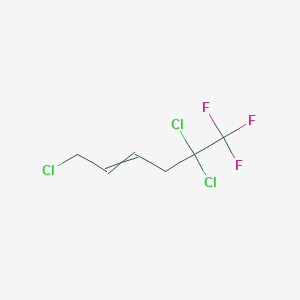
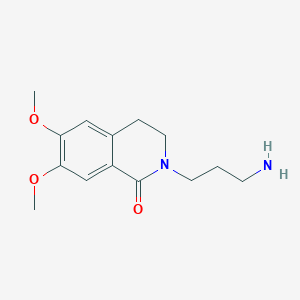
![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
